molecular formula C18H12N2O3 B11189627 N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B11189627
M. Wt: 304.3 g/mol
InChI Key: MSDONUFVMAPIOO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the formation of the benzoxazole ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 4-bromophenylboronic acid under Suzuki coupling conditions to attach the phenyl group. Finally, the resulting intermediate is coupled with furan-2-carboxylic acid using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the furan-2-carboxamide moiety can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
  • 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of a benzoxazole ring with a furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12N2O3/c21-17(16-6-3-11-22-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)23-18/h1-11H,(H,19,21)

InChI Key

MSDONUFVMAPIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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